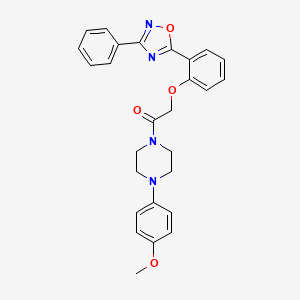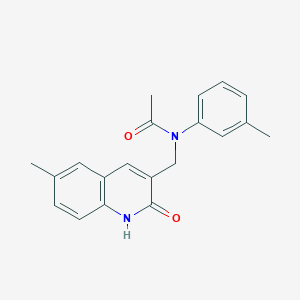
N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as FTOB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FTOB is a member of the oxadiazole family of compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
作用机制
N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide exerts its effects through a variety of mechanisms, including modulation of neurotransmitter receptors, inhibition of enzymes involved in the inflammatory response, and activation of signaling pathways involved in cell survival and proliferation.
Biochemical and physiological effects:
N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, anxiolytic, and neuroprotective effects. N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to improve cognitive function and enhance memory consolidation.
实验室实验的优点和局限性
One advantage of using N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in laboratory experiments is its ability to modulate the activity of specific receptors in the brain, making it a useful tool for studying the mechanisms underlying anxiety, depression, and cognitive function. However, one limitation of using N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in laboratory experiments is its potential toxicity, which may limit its usefulness in certain applications.
未来方向
There are several potential future directions for research on N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, including:
1. Further investigation of its anti-inflammatory and analgesic effects, with the aim of developing new drugs for the treatment of chronic pain and inflammatory disorders.
2. Exploration of its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Investigation of its effects on cognitive function, with the aim of developing new drugs for the treatment of cognitive disorders such as dementia and schizophrenia.
4. Examination of its potential as a tool for studying the mechanisms underlying anxiety, depression, and other psychiatric disorders.
In conclusion, N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is a promising compound that has potential applications in various fields of research. Its ability to modulate the activity of specific receptors in the brain makes it a useful tool for studying the mechanisms underlying various physiological and pathological processes. Further research is needed to fully understand its potential as a therapeutic agent and to explore its possible applications in different fields of research.
合成方法
N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a variety of methods, including reaction of 2-fluoroaniline with m-tolylglyoxal in the presence of sodium methoxide, followed by reaction with butanoyl chloride. Another method involves the reaction of 2-fluoroaniline with m-tolylglyoxal in the presence of acetic acid, followed by reaction with butanoyl chloride.
科学研究应用
N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied extensively in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of chronic pain and inflammatory disorders.
In pharmacology, N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to modulate the activity of certain receptors in the brain, including the GABA-A receptor and the NMDA receptor, which are involved in the regulation of anxiety, depression, and cognitive function. N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been found to exhibit neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(2-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-13-6-4-7-14(12-13)19-22-18(25-23-19)11-5-10-17(24)21-16-9-3-2-8-15(16)20/h2-4,6-9,12H,5,10-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYFBDJTSXTCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

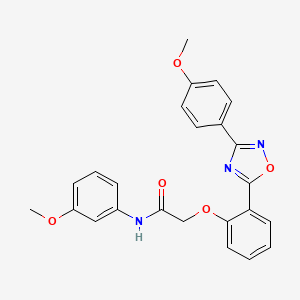

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7687768.png)

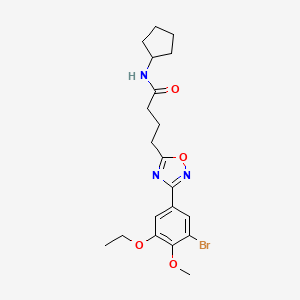
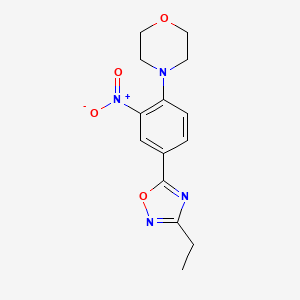




![N-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687816.png)

